

An In-Depth Technical Guide to 4-Hydroxymephenytoin: Chemical Structure, Properties, and Analysis

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Compound of Interest

Compound Name: 4-Hydroxymephenytoin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymephenytoin is the principal metabolite of the anticonvulsant drug mephenytoin. Its formation is a critical step in the clearance of the parent drug and is catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C19.^[1] Due to the genetic variability in CYP2C19 activity within the population, the rate of **4-hydroxymephenytoin** formation varies significantly among individuals, impacting the pharmacokinetics and therapeutic or adverse effects of mephenytoin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolism, and analytical methodologies for **4-hydroxymephenytoin**, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

4-Hydroxymephenytoin, with the IUPAC name 5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione, is a hydantoin derivative. Its chemical structure is characterized by a five-membered hydantoin ring substituted with an ethyl group, a 4-hydroxyphenyl group, and a methyl group.

Table 1: Chemical Identifiers for **4-Hydroxymephenytoin**

Identifier	Value
IUPAC Name	5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione
SMILES String	<chem>CCC1(C(=O)N(C)C(=O)N1)c1ccc(O)cc1</chem>
InChI Key	OQPLORUDZLXXPD-UHFFFAOYSA-N
CAS Number	61837-65-8
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₃

Table 2: Physicochemical Properties of **4-Hydroxymephenytoin**

Property	Value	Source
Molecular Weight	234.25 g/mol	[2]
Melting Point	153-154 °C	[3]
pKa	9.97 (acidic)	[4]
LogP	1.2	[2]
Solubility	Soluble in DMSO and methanol.	[3]

Metabolism and Pharmacogenetics

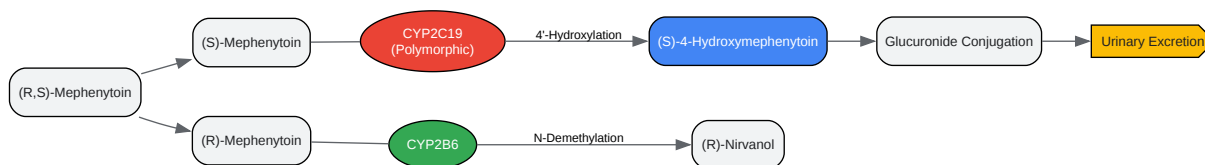
The primary route of mephenytoin metabolism is the stereoselective 4'-hydroxylation of the (S)-enantiomer to form (S)-**4-hydroxymephenytoin**. This reaction is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2C19.[5] The (R)-enantiomer is metabolized more slowly through N-demethylation to nirvanol, a reaction primarily mediated by CYP2B6.

The activity of CYP2C19 is subject to genetic polymorphism, leading to distinct phenotypes in the population:

- Extensive Metabolizers (EMs): Individuals with normal enzyme activity.

- Intermediate Metabolizers (IMs): Individuals with reduced enzyme activity.
- Poor Metabolizers (PMs): Individuals with little to no enzyme activity.

This genetic variation has significant implications for mephenytoin therapy, as poor metabolizers exhibit impaired clearance of (S)-mephenytoin, leading to its accumulation and potential for adverse drug reactions. The frequency of the poor metabolizer phenotype varies among different ethnic populations.



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Mephenytoin Metabolism Pathway

Experimental Protocols

Chemical Synthesis of 4-Hydroxymephenytoin

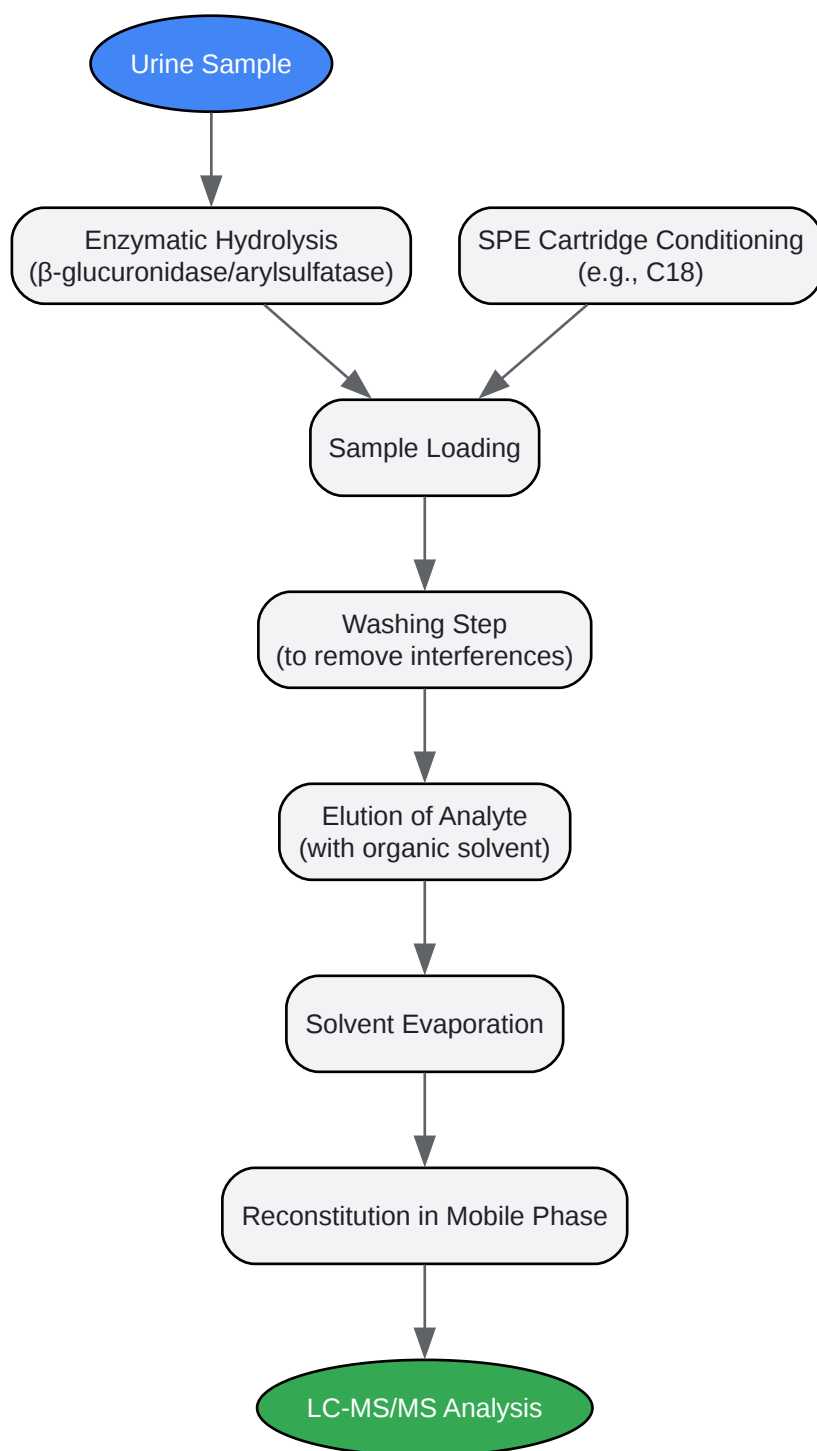
A detailed, step-by-step protocol for the chemical synthesis of **4-hydroxymephenytoin** is not readily available in the public domain. However, a general approach for the synthesis of 5,5-disubstituted hydantoin, such as phenytoin, involves the condensation of a ketone with potassium cyanide and ammonium carbonate in a Bucherer-Bergs reaction. For **4-hydroxymephenytoin**, the starting ketone would be 4-hydroxy-propiophenone. The resulting 5-(4-hydroxyphenyl)-5-ethylhydantoin would then be methylated at the N-3 position.

It is crucial to note that this is a generalized synthetic scheme, and specific reaction conditions, including solvents, temperatures, and purification methods, would need to be optimized for the synthesis of **4-hydroxymephenytoin**. This synthesis involves highly toxic reagents and should only be performed by experienced chemists in a properly equipped laboratory.

Extraction of 4-Hydroxymephenytoin from Biological Matrices

The following are representative protocols for the extraction of **4-hydroxymephenytoin** from urine and plasma.

a) Solid-Phase Extraction (SPE) from Urine[6]



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